(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777747
InChI: InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m0/s1
SMILES: CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C
Molecular Formula: C19H32N2O2
Molecular Weight: 320.5 g/mol

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13777747

Molecular Formula: C19H32N2O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C19H32N2O2
Molecular Weight 320.5 g/mol
IUPAC Name (4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m0/s1
Standard InChI Key DJCGHEVVNVWACP-HOTGVXAUSA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2(CCCCCC2)C3=N[C@@H](CO3)C(C)C
SMILES CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C

Introduction

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound belonging to the oxazole class, which is a type of heterocyclic organic compound. This molecule features a cycloheptane backbone linked to two oxazole rings, each substituted with an isopropyl group. The compound's stereochemistry is defined by the (4R,4'R) configuration, indicating its potential use in asymmetric synthesis and catalysis.

Synonyms and Identifiers

  • CAS Number: 2828432-03-5

  • PubChem CID: 146012859

  • Synonyms: (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), F72638

Asymmetric Catalysis

Oxazoline derivatives, like (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), are often used as ligands in asymmetric catalysis. Their chiral nature allows them to induce stereoselectivity in various reactions, such as hydrogenation, oxidation, and cycloaddition reactions.

Chiral Ligand Design

The design of chiral ligands is crucial for achieving high enantioselectivity in catalytic reactions. The cycloheptane backbone and isopropyl substituents in this compound may provide a unique steric environment that can influence the outcome of asymmetric reactions.

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